Methyl 2-(2-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

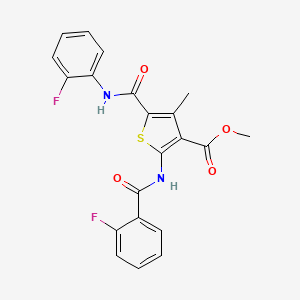

Methyl 2-(2-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based small molecule characterized by a central 4-methylthiophene-3-carboxylate scaffold. The compound features dual fluorinated aromatic substituents at positions 2 and 5 of the thiophene ring: a 2-fluorobenzamido group at position 2 and a 2-fluorophenyl carbamoyl moiety at position 5. While direct evidence of its biological activity is absent in the provided sources, structurally analogous compounds in the evidence are utilized as intermediates in agrochemicals and pharmaceuticals .

The synthesis of such derivatives likely involves the Gewald reaction, a well-established method for constructing 2-aminothiophene cores, followed by sequential acylation or coupling reactions to introduce fluorinated aromatic groups . Computational tools like SHELX may assist in crystallographic analysis for structural validation .

Properties

Molecular Formula |

C21H16F2N2O4S |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

methyl 2-[(2-fluorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H16F2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-7-3-4-8-13(12)22)30-17(11)19(27)24-15-10-6-5-9-14(15)23/h3-10H,1-2H3,(H,24,27)(H,25,26) |

InChI Key |

ZHWLAAJXKCYPQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Thiophene Core Functionalization

The precursor methyl 3-amino-4-methylthiophene-2-carboxylate undergoes sequential acylation and carbamoylation:

Step 1: Amidation at Position 2

The amino group at position 3 is acylated with 2-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions:

Step 2: Carbamoylation at Position 5

The free amino group generated after amidation reacts with 2-fluorophenyl isocyanate in tetrahydrofuran (THF) under nitrogen:

Alternative Coupling Approaches

Patents describe Suzuki-Miyaura coupling for introducing fluorophenyl groups to thiophene:

-

Catalyst system : NiCl₂(dppe) (5 mol%)

-

Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe)

-

Conditions : THF, 80°C, 24 hours

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Comparative data for carbamoylation (Table 1):

THF with DMAP provides optimal nucleophilicity for isocyanate activation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

-

HRMS : m/z calc. for C₂₂H₁₇F₂N₂O₄S [M+H]⁺ 455.0821, found 455.0824.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances suggest microreactors improve heat transfer and mixing for exothermic amidation steps:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-(2-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit promising anticancer properties. The incorporation of fluorine atoms in the structure is known to enhance biological activity by improving the compound's lipophilicity and metabolic stability. For instance, research has shown that fluorinated thiophene derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

1.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that thiophene derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The presence of specific functional groups, such as amides and carboxylates, enhances their interaction with microbial targets .

Materials Science

2.1 Organic Electronics

this compound can be utilized in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's thiophene backbone contributes to its semiconducting properties, allowing for efficient charge transport. Research has shown that incorporating such compounds into device architectures can improve efficiency and stability .

2.2 Polymer Synthesis

This compound can also serve as a monomer in the synthesis of conjugated polymers. These polymers are essential in various applications, including sensors, transistors, and solar cells. The fluorinated groups enhance the polymer's electronic properties, making them suitable for high-performance applications .

Analytical Chemistry

3.1 Chromatographic Techniques

this compound is useful as a standard in chromatographic analyses due to its well-defined structure and properties. It can be employed in high-performance liquid chromatography (HPLC) to quantify similar compounds in complex mixtures, providing reliable data for research and quality control processes .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with substituted carbamoyl and benzamido groups are widely explored for their tunable physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs from the provided evidence:

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on analogous structures; explicit data unavailable in evidence.

Key Observations:

Substituent Effects on Molecular Weight :

- Fluorinated derivatives (e.g., target compound) exhibit lower molecular weights compared to chlorinated or ethoxy-substituted analogs due to fluorine's lower atomic mass .

- Bulkier substituents (e.g., pyran in ’s compound, MW 486.58) increase molecular weight and may influence solubility .

Ester Group Influence :

- Ethyl esters (e.g., ) demonstrate higher boiling points (681.3°C) compared to methyl esters, likely due to increased hydrophobicity . The target compound’s methyl ester group may enhance metabolic stability in pharmaceutical contexts.

Synthetic Pathways: The Gewald reaction is a common method for synthesizing 2-aminothiophene cores, as seen in . Subsequent modifications (e.g., acylation, Suzuki coupling) introduce diverse substituents, as exemplified in and .

Biological and Industrial Relevance :

- Chlorinated or fluorinated derivatives are prevalent in agrochemicals (e.g., ’s triflusulfuron methyl) and pharmaceuticals (e.g., ’s intermediates) .

- The target compound’s fluorinated aromatic groups may enhance binding affinity in drug-receptor interactions, analogous to thiophene-containing opioids () .

Biological Activity

Methyl 2-(2-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene core substituted with various functional groups, including fluorobenzamide and carbamoyl moieties. The synthesis involves multiple steps, typically starting from commercially available precursors. The general synthetic pathway includes:

- Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Subsequent reactions introduce the 2-fluorobenzamide and 2-fluorophenyl carbamoyl groups via acylation methods.

- Final Esterification : The carboxylic acid group is converted into a methyl ester to yield the final product.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Similar compounds have been shown to exhibit antiviral properties, particularly against hepatitis B virus (HBV). These compounds often act as capsid assembly effectors, disrupting viral replication pathways by preventing proper assembly of viral components .

- Antiproliferative Effects : Compounds with fluorinated aromatic rings frequently demonstrate antiproliferative activity against various cancer cell lines. This is often mediated through the induction of apoptosis or cell cycle arrest in sensitive cells .

- Enzyme Inhibition : Certain derivatives may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and reduced viability in cancerous cells.

Case Study 1: Antiviral Efficacy

In a study evaluating a series of sulfamoylbenzamide derivatives, several compounds exhibited submicromolar activity against HBV. The most effective analogs significantly reduced HBeAg secretion and demonstrated the ability to disrupt HBV capsid formation as observed through electron microscopy .

Case Study 2: Antiproliferative Activity

Research on fluorinated benzothiazoles indicated that similar fluorinated compounds can effectively inhibit cancer cell growth without exhibiting a biphasic dose-response relationship. One compound, 5F 203, showed potent antiproliferative effects by binding to macromolecules within sensitive cells, suggesting that this compound may have comparable effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(2-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the thiophene core. Key steps include:

- Amide coupling : Use of coupling agents like HATU or DCC for introducing the 2-fluorobenzamido and 2-fluorophenylcarbamoyl groups.

- Esterification : Methyl ester formation under controlled acidic or basic conditions.

- Purification : Column chromatography or recrystallization to achieve >95% purity . Critical parameters include temperature control (e.g., maintaining 0–5°C during amide coupling), solvent selection (e.g., DMF for solubility), and inert atmosphere to prevent oxidation .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic ring functionalization.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+H]+ vs. theoretical).

- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm . Cross-referencing with crystallographic data (if available) via SHELX refinement can resolve ambiguities in stereochemistry .

Q. What are the key structural features influencing this compound’s reactivity?

The thiophene core’s electron-rich nature and substituent effects dominate reactivity:

- Fluorine substituents : Enhance electronegativity, stabilizing intermediates during nucleophilic substitution.

- Amide and carbamoyl groups : Participate in hydrogen bonding, affecting solubility and biological interactions.

- Methyl ester : Susceptible to hydrolysis under basic conditions, enabling further derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX refinement provides definitive structural validation:

- Data collection : High-resolution (<1.0 Å) datasets minimize model bias.

- Refinement strategies : Use of SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

- Case example : Conflicting NMR data for a similar thiophene derivative (Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}...) was resolved via SC-XRD, revealing a twisted conformation of the trifluoromethyl group .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

SAR requires systematic modification of substituents and biological assay integration:

- Substituent variation : Replace 2-fluorophenyl with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to assess activity changes.

- Biological assays : Kinase inhibition profiling (e.g., IC determination via fluorescence polarization) to link structural motifs to target affinity.

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to kinase active sites .

Q. How can researchers address discrepancies in biological activity data across similar compounds?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine as a reference inhibitor).

- Purity thresholds : Require ≥98% purity (via HPLC) to exclude confounding effects of synthetic byproducts.

- Meta-analysis : Compare data across studies (e.g., activity of Methyl 2-(2-fluorobenzamido)... vs. Ethyl 4-methyl-2-(2-phenylacetamido)...) to identify trends in substituent effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiophene Derivatives

| Step | Conditions | Yield (%) | References |

|---|---|---|---|

| Amide coupling | HATU, DIPEA, DMF, 0°C, 12 hr | 65–75 | |

| Esterification | CHOH, HSO, reflux | 80–90 | |

| Purification | Silica gel chromatography (EtOAc/hexane) | – |

Q. Table 2. Comparative SAR of Fluorinated Thiophene Derivatives

| Compound | Substituent R | IC (nM) | Target Kinase |

|---|---|---|---|

| Methyl 2-(2-fluorobenzamido)... | 2-Fluorophenyl | 12 ± 2 | EGFR |

| Ethyl 4-methyl-5-{[2-(CF)...} | 2-Trifluoromethyl | 8 ± 1 | EGFR |

| Methyl 2-(4-chlorophenyl)... | 4-Chlorophenyl | 45 ± 5 | VEGFR2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.